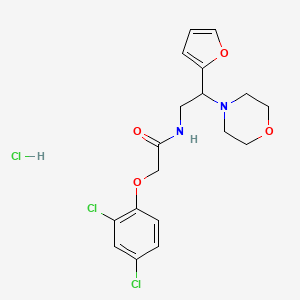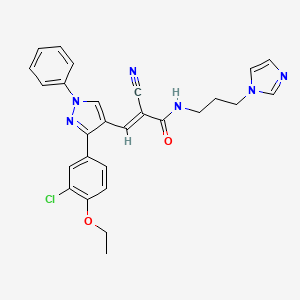
C27H25ClN6O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C27H25ClN6O2 Cetirizine . Cetirizine is a second-generation antihistamine commonly used to treat allergic rhinitis, dermatitis, and urticaria (hives). It works by blocking histamine H1 receptors, which helps alleviate symptoms such as itching and redness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cetirizine can be synthesized through a multi-step process involving the reaction of various intermediates. One common method involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the intermediate. This intermediate is then hydrolyzed to produce cetirizine .
Industrial Production Methods
Industrial production of cetirizine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cetirizine undergoes various chemical reactions, including:
Oxidation: Cetirizine can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cetirizine into its reduced forms.
Substitution: Cetirizine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized cetirizine derivatives, while substitution reactions can yield various substituted cetirizine compounds .
Applications De Recherche Scientifique
Cetirizine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in clinical research for the treatment of allergies and related conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic responses. By inhibiting these receptors, cetirizine reduces symptoms such as itching, redness, and swelling. The molecular targets include histamine receptors on various cells, and the pathways involved are primarily related to the immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties but greater affinity for the H1 receptor.
Fexofenadine: Another second-generation antihistamine with less sedative effects compared to cetirizine.
Loratadine: A second-generation antihistamine that is less likely to cause drowsiness.
Uniqueness
Cetirizine is unique in its balance of efficacy and safety. It provides effective relief from allergic symptoms with a lower risk of sedation compared to first-generation antihistamines. Its selective action on peripheral H1 receptors makes it a preferred choice for many patients .
Propriétés
Formule moléculaire |
C27H25ClN6O2 |
|---|---|
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide |
InChI |
InChI=1S/C27H25ClN6O2/c1-2-36-25-10-9-20(16-24(25)28)26-22(18-34(32-26)23-7-4-3-5-8-23)15-21(17-29)27(35)31-11-6-13-33-14-12-30-19-33/h3-5,7-10,12,14-16,18-19H,2,6,11,13H2,1H3,(H,31,35)/b21-15+ |
Clé InChI |
QOHNGIHVLBFZIP-RCCKNPSSSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)

![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
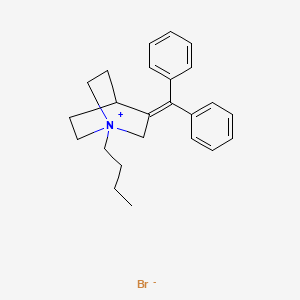
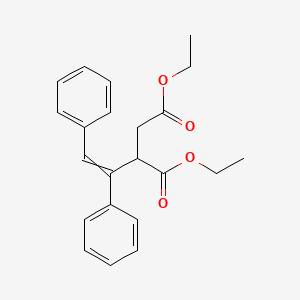
![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
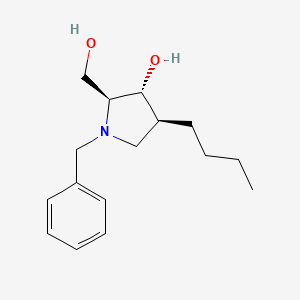
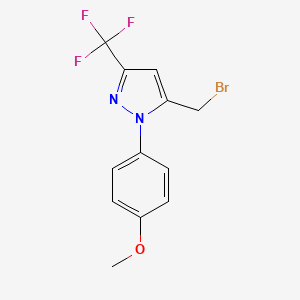

![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
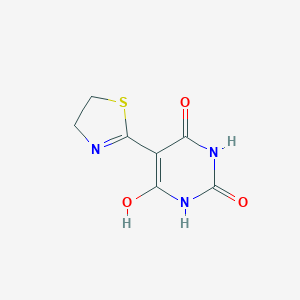
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)
